2-Naphthol-1,3,4,5,6,7,8-d7
Overview
Description
2-Naphthol-1,3,4,5,6,7,8-d7: is a deuterated form of 2-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Scientific Research Applications
2-Naphthol-1,3,4,5,6,7,8-d7 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
Target of Action
It’s known that 2-naphthol, the non-deuterated form of the compound, is a metabolite of naphthalene and is catalyzed by cytochrome p450 (cyp) isozymes . These enzymes play a crucial role in the metabolism of various substances in the body.
Mode of Action
2-naphthol, its non-deuterated form, is known to participate in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites . This allows it to be utilized in several kinds of organic reactions, leading to the formation of several organic molecules with potent biological properties .
Biochemical Pathways
2-naphthol, its non-deuterated form, is known to be involved in the synthesis of diverse n/o-containing heterocyclic frameworks through multicomponent reaction approaches .
Pharmacokinetics
The deuterium atoms in the compound could potentially alter its pharmacokinetic properties, as deuterium substitution can impact the metabolic stability and half-life of a compound .
Result of Action
It’s known that 2-naphthol, its non-deuterated form, is used in the synthesis of various organic molecules with potent biological properties .
Safety and Hazards
Future Directions
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Biochemical Analysis
Biochemical Properties
2-Naphthol-1,3,4,5,6,7,8-d7 is a metabolite of naphthalene, catalyzed by cytochrome P450 (CYP) isozymes (CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2) . The interactions between this compound and these enzymes are crucial for its role in biochemical reactions.
Molecular Mechanism
It’s known that 2-Naphthol can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis . Whether this compound shares this mechanism is yet to be confirmed.
Metabolic Pathways
This compound is involved in the metabolic pathways of naphthalene, as it is a metabolite of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 typically involves the deuteration of 2-naphthol. This can be achieved through a series of reactions where 2-naphthol is treated with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthol-1,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form dihydronaphthols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Produces dihydronaphthols.
Substitution: Produces nitro-naphthols and halogenated naphthols.
Comparison with Similar Compounds
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.
2-Hydroxyfluorene: A compound with a similar hydroxyl group but a different aromatic structure.
3-Hydroxy-2-naphthoic acid: Another naphthol derivative with additional functional groups.
Uniqueness: 2-Naphthol-1,3,4,5,6,7,8-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various chemical and biological processes .
Properties
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583912 | |
Record name | (~2~H_7_)Naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78832-54-9 | |
Record name | (~2~H_7_)Naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78832-54-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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